molecular formula C17H17ClN2O2S B2541607 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine CAS No. 477869-41-3

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine

Cat. No.: B2541607
CAS No.: 477869-41-3
M. Wt: 348.85
InChI Key: RTVDPQBHFPOHDW-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine is a chemical compound with the molecular formula C17H17ClN2O2S. It is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a 4-chlorophenylsulfanyl and a 3-nitro group.

Preparation Methods

The synthesis of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency .

Chemical Reactions Analysis

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-14-4-6-15(7-5-14)23-17-8-3-13(11-16(17)20(21)22)12-19-9-1-2-10-19/h3-8,11H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVDPQBHFPOHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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